molecular formula C12H17NO2S B8048149 N-(4-acetylphenyl)-2-methylpropane-2-sulfinamide

N-(4-acetylphenyl)-2-methylpropane-2-sulfinamide

Cat. No.: B8048149
M. Wt: 239.34 g/mol
InChI Key: LTUUDSULVPEBNL-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-methylpropane-2-sulfinamide is an organic compound with a complex structure that includes an acetylphenyl group and a sulfinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-methylpropane-2-sulfinamide typically involves the reaction of 4-acetylphenylamine with 2-methylpropane-2-sulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-acetylphenyl)-2-methylpropane-2-sulfinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The acetylphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 1-tosyl-1H-imidazole
  • 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
  • 1-ethyl-4-tosylpiperazine

Uniqueness

N-(4-acetylphenyl)-2-methylpropane-2-sulfinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the acetylphenyl and sulfinamide groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-methylpropane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-9(14)10-5-7-11(8-6-10)13-16(15)12(2,3)4/h5-8,13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUUDSULVPEBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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